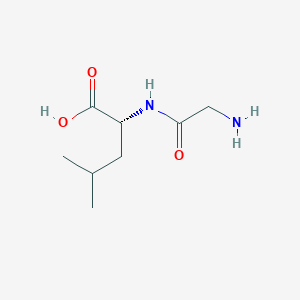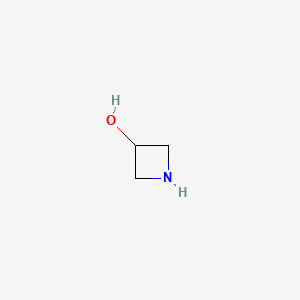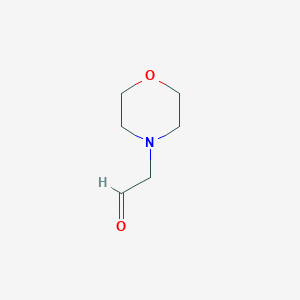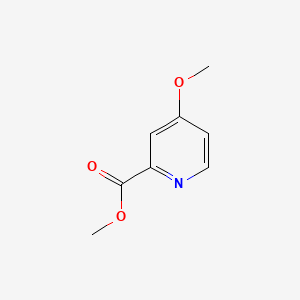
Glycyl-d-leucine
説明
Glycyl-d-leucine is a dipeptide composed of the amino acids glycine and leucine. The research on this compound spans various aspects, including its synthesis, molecular structure, chemical reactions, and physical and chemical properties. Studies have explored its role in enzymatic processes, its structural characteristics at low temperatures, and its interactions within biological systems .
Synthesis Analysis
The synthesis of glycyl-d-leucine and related glycyl dehydropeptides has been a subject of interest in understanding the metabolism and biological role of dehydropeptides. These compounds have been prepared and their properties, including susceptibility to enzymatic hydrolysis, have been investigated . The synthesis process is crucial for the subsequent exploration of the compound's biological functions and stability.
Molecular Structure Analysis
The molecular structure of glycyl-d-leucine has been examined using single-crystal X-ray diffraction, revealing a complex pattern of hydrogen bonding. At 120 K, the structure includes several N-H...O-type hydrogen bonds and an intermolecular N-H...O contact between the peptide bond and the carboxylate group, resulting in four hydrogen-bond cycles . This detailed structural information is essential for understanding the compound's interactions and stability.
Chemical Reactions Analysis
Glycyl-d-leucine is involved in various chemical reactions within biological systems. For instance, it is hydrolyzed by a leucocytic peptidase, which is believed to have zinc as a cofactor. This enzyme is also responsible for the hydrolysis of other dipeptides, indicating a broader role in peptide metabolism . Additionally, the compound has been used as a substrate for the radiochemical assay of angiotensin converting enzyme, showcasing its utility in biochemical assays .
Physical and Chemical Properties Analysis
The physical and chemical properties of glycyl-d-leucine and related compounds have been studied to understand their stability and reactivity. For example, the thermal stability of mutant enzymes of leucine dehydrogenase, which include glycyl residues, has been examined, highlighting the importance of these residues for the enzyme's conformational stability . The protonation constants of a related tetrapeptide have been determined, providing insight into the compound's behavior in different pH environments .
科学的研究の応用
Intestinal Absorption
Glycyl-d-leucine plays a significant role in intestinal absorption. It has been found that glycyl-d-leucine is effectively transferred into the vascular bed of the small intestine, independent of the transfer mechanisms for free amino acids (Cheeseman & Parsons, 1974). This process is particularly effective for transferring glycine. Bestatin, a specific inhibitor of certain peptide hydrolases, can alter the absorption of glycyl-d-leucine in isolated epithelial cells from the rat intestine, indicating a dual mechanism for the absorption of readily-hydrolysable peptides (Yasumoto & Sugiyama, 1980).
Metabolic Activity
The metabolism of glycyl-d-leucine has been explored in various contexts. For instance, in Escherichia coli, the metabolism of this dipeptide affects growth, hydrolysis by bacterial preparations, and uptake by resting organisms (Meisler & Simmonds, 1963). Additionally, glycyl-d-leucine exhibits different absorption kinetics and impact on growth in organisms like Leuconostoc mesenteroides, compared to free l-leucine (Mayshak et al., 1966).
Enzymatic and Cellular Interactions
Glycyl-d-leucine is hydrolyzed by specific enzymes, such as a leucocytic peptidase in human blood. This enzyme seems to have zinc as a cofactor and is more active in lymphocytes than in normal leucocytes (Fleisher, 1956). The peptide's interactions with other amino acids also impact its hydrolysis and transport in the intestine (Ganapathy & Radhakrishnan, 1979).
Implications in Disease and Therapeutics
In the context of disease and potential therapeutic applications, glycyl-d-leucine's involvement in the metabolism and its interaction with various cellular processes are significant. For instance, the nonenzymatic glycation of peptides like leucine-enkephalin, which involves glycyl-d-leucine, has implications in the pathogenesis of human diseases (Jakas & Horvat, 2004).
作用機序
Target of Action
Glycyl-d-leucine is a dipeptide composed of glycine and d-leucine. It’s known that amino acids and their derivatives can interact with various enzymes, transporters, and receptors in the body, influencing numerous physiological processes .
Mode of Action
It’s known that dipeptides can interact with peptide transporters in the body, influencing the absorption and distribution of amino acids . They can also be hydrolyzed by peptidases to release their constituent amino acids, which can then exert their individual effects .
Biochemical Pathways
As a dipeptide, it could potentially be involved in protein synthesis and degradation, amino acid metabolism, and other processes related to the function and metabolism of peptides and amino acids .
Pharmacokinetics
It’s known that dipeptides are generally well-absorbed in the gut and can be distributed throughout the body, where they can be metabolized by various enzymes .
Result of Action
The constituent amino acids, glycine and d-leucine, can influence various physiological processes, including protein synthesis, neurotransmission, and cellular metabolism .
Action Environment
The action of glycyl-d-leucine can be influenced by various environmental factors, including pH, temperature, and the presence of other substances . For example, the stability and activity of the compound could potentially be affected by changes in these factors .
特性
IUPAC Name |
(2R)-2-[(2-aminoacetyl)amino]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O3/c1-5(2)3-6(8(12)13)10-7(11)4-9/h5-6H,3-4,9H2,1-2H3,(H,10,11)(H,12,13)/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKEXFJVMVGETOO-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](C(=O)O)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001017042 | |
| Record name | Glycyl-D-leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001017042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Glycyl-d-leucine | |
CAS RN |
688-13-1 | |
| Record name | Glycyl-D-leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001017042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is known about the solubility of Glycyl-d-leucine?
A1: Research has investigated the solubility of several cyclic dipeptides, including Glycyl-d-leucine, in water at 298.15 K []. This study found that Glycyl-d-leucine has a specific solubility at that temperature, which was then used to calculate thermodynamic properties like the molar Gibbs free energy of dissolution.
Q2: Can you explain more about how the solubility data was used to understand the thermodynamics of Glycyl-d-leucine dissolving in water?
A2: The researchers experimentally determined the solubility constant (Ksp) of Glycyl-d-leucine in water []. This constant reflects the equilibrium between the solid dipeptide and its dissolved form. From the Ksp, they were able to calculate the Gibbs free energy of dissolution (ΔG), which indicates the spontaneity of the dissolving process. They also utilized previously gathered data on enthalpy of dissolution (ΔH) and combined it with the new ΔG values to determine the entropy of dissolution (ΔS). These calculations offer insight into the energy changes and order/disorder shifts that happen when Glycyl-d-leucine dissolves in water.
Q3: Were any other dipeptides examined in this solubility study?
A3: Yes, the study looked at the solubilities of four other cyclic dipeptides: cyclic glycylglycine, cyclic d-alanylglycine, cyclic d-alanyl-d-alanine, and cyclic d-valyl-L-valine []. Comparing these results to Glycyl-d-leucine could provide insights into how structural variations among dipeptides influence their solubility behavior.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(2-Fluorophenyl)methoxy]naphthalene-1-carbaldehyde](/img/structure/B1332671.png)


![5-{[(2-Methyl-1,3-thiazol-4-YL)methyl]thio}-1,3,4-thiadiazol-2-amine](/img/structure/B1332682.png)


![1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B1332687.png)

![cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B1332695.png)




